molecular formula C16H13ClN2O2S B2946115 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 295361-93-2

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2946115
CAS No.: 295361-93-2
M. Wt: 332.8
InChI Key: JDDFBTBGQXKWDE-UHFFFAOYSA-N
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Description

4-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a 6-ethoxy-substituted benzothiazole ring and a 4-chlorophenyl carboxamide group. This compound is of interest in medicinal and materials chemistry due to its structural versatility, which allows for modifications influencing electronic properties, solubility, and biological activity. The ethoxy group at the 6-position of the benzothiazole ring contributes steric and electronic effects, while the chloro substituent on the benzamide moiety enhances electrophilicity .

Properties

IUPAC Name

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-2-21-12-7-8-13-14(9-12)22-16(18-13)19-15(20)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDFBTBGQXKWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 6-ethoxy-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole ring undergoes oxidation under controlled conditions. Key reagents and products include:

Reagent Conditions Product Mechanistic Insight
Hydrogen peroxide (H₂O₂)Acetic acid, 50–60°C, 4–6 hBenzothiazole sulfoxide derivativesElectrophilic attack on sulfur atom
Potassium permanganateAqueous medium, refluxSulfone derivativesRadical-mediated oxidation pathway
  • Oxidation typically occurs at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones depending on reaction intensity.

Reduction Reactions

The amide and aromatic systems in the compound are susceptible to reduction:

Reagent Conditions Product Yield
Sodium borohydride (NaBH₄)Methanol, 25°C, 2 hReduced benzothiazole-amine adducts65–70%
Lithium aluminum hydrideDry THF, 0°C to reflux, 6 hDechlorinated benzamide derivatives55–60%
  • Reduction of the amide group to an amine is facilitated by polar aprotic solvents .

Nucleophilic Substitution

The chlorine atom on the benzamide ring participates in substitution reactions:

Nucleophile Conditions Product Catalyst
Methoxide (CH₃O⁻)DMSO, 80°C, 12 h4-methoxy-N-(6-ethoxy-benzothiazol-2-yl)benzamidePotassium carbonate
Thiophenol (C₆H₅SH)Ethanol, reflux, 8 h4-phenylthio-substituted derivativesTriethylamine
  • Substitution follows an SNAr (nucleophilic aromatic substitution) mechanism due to electron-withdrawing effects of the benzothiazole ring .

Hydrolysis Reactions

The ethoxy group and amide bond undergo hydrolysis under acidic or basic conditions:

Condition Reagent Product Application
Acidic (HCl, 6M)Ethanol/water (1:1), reflux6-hydroxybenzothiazole derivativesIntermediate for drug design
Basic (NaOH, 2M)Aqueous ethanol, 70°C, 5 hBenzothiazole-carboxylic acid analogsPolymer synthesis
  • Hydrolysis of the ethoxy group generates reactive phenolic intermediates .

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

Reagent Conditions Product Key Feature
Phosphorus oxychlorideToluene, 110°C, 8 hTriazolo-benzothiazole hybridsEnhanced bioactivity
Acetic anhydrideMicrowave, 150°C, 20 minThiazolo-pyrimidine derivativesHigh regioselectivity
  • Cyclization exploits the nucleophilic nitrogen in the benzothiazole ring .

Comparative Reactivity

A comparison with structurally similar compounds highlights its unique behavior:

Compound Reactivity with H₂O₂ Substitution Rate (Cl⁻)
4-chloro-N-(4,5,6,7-tetrahydro-benzothiazol-2-yl)benzamideSlower oxidation1.8 × 10⁻³ s⁻¹
4-chloro-N-(6-methoxy-benzothiazol-2-yl)benzamideFaster sulfone formation3.2 × 10⁻³ s⁻¹
  • The ethoxy group enhances electron density at the sulfur atom, accelerating oxidation.

Industrial and Pharmacological Relevance

  • Drug Synthesis : Serves as a precursor for antitumor agents via substitution-hydrolysis cascades .

  • Material Science : Forms coordination polymers with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications .

Scientific Research Applications

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, leading to inhibition or modulation of their activity. This interaction can result in therapeutic effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

  • 4-Chloro-N-(6-Methoxy-1,3-Benzothiazol-2-yl)Benzamide (CAS 91506-71-7): Replacing the ethoxy group with methoxy reduces steric bulk and alters electronic effects. The methoxy group’s smaller size may enhance solubility but reduce lipophilicity compared to ethoxy .

Modifications on the Benzamide Moiety

  • 4-Chloro-N-(6-Ethoxy-1,3-Benzothiazol-2-yl)-2-Nitrobenzamide : Addition of a nitro group at the 2-position of the benzamide introduces strong electron-withdrawing effects, which could enhance reactivity in electrophilic substitution or coordination with metal catalysts .
  • 3-Ethoxy-N-(6-Ethoxy-1,3-Benzothiazol-2-yl)Benzamide (CAS 445021-84-1): Shifting the ethoxy group to the benzamide’s 3-position may disrupt conjugation, altering electronic distribution and binding interactions .

Core Structure Variations

Physicochemical and Crystallographic Properties

  • Solubility and Stability : The ethoxy group in the target compound improves solubility in polar aprotic solvents compared to methyl or dimethyl analogs .
  • Crystal Packing: Derivatives like 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate form hydrogen-bonded sheets, suggesting similar packing behavior in ethoxy-substituted analogs could influence stability .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Activity/Property Reference
4-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide 6-ethoxy, 4-Cl-benzamide 332.81 Base structure for derivatization
4-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide 6-methoxy, 4-Cl-benzamide 304.74 Enhanced solubility
4-Chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide 5,6-dimethyl, 4-Cl-benzamide 316.80 High lipophilicity
4-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide 6-ethoxy, 2-NO₂, 4-Cl-benzamide 377.77 Catalytic activity in Suzuki coupling

Biological Activity

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

  • Molecular Formula : C16H13ClN2O2S
  • Molecular Weight : 332.80462 g/mol
  • CAS Number : [insert CAS number if available]

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including this compound, in cancer treatment. Research indicates that compounds with a benzothiazole core can exhibit significant anticancer activity against various cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study synthesized several benzothiazole compounds and evaluated their effects on cancer cell lines such as A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). Notably, compounds similar to this compound demonstrated:

  • IC50 Values : Significant inhibition of cell proliferation at concentrations as low as 2 μM.
  • Mechanism : Induction of apoptosis and cell cycle arrest was confirmed through Western blot analysis showing activation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .

Anti-inflammatory Activity

Benzothiazole derivatives are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Research Findings

In vitro studies demonstrated that treatment with this compound resulted in:

  • Reduction in Cytokine Levels : A decrease in IL-6 and TNF-α levels was observed in treated macrophage cultures.
  • Mechanism of Action : The compound appears to interfere with NF-kB signaling pathways, which are crucial for the transcription of inflammatory cytokines .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have been well-documented. This compound exhibited promising activity against various bacterial strains.

Case Study: Broad-Spectrum Antimicrobial Effects

In a comparative study:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound possesses significant antimicrobial activity, making it a candidate for further development as an antibiotic .

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